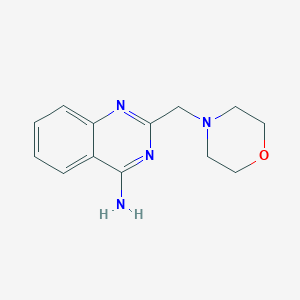

2-(Morpholin-4-ylmethyl)quinazolin-4-amine

Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the realm of drug discovery. nih.gov Their prevalence in nature and their ability to interact with a wide range of biological targets make them indispensable in the design of new therapeutic agents. These compounds can form hydrogen bonds, participate in dipole-dipole interactions, and coordinate with metal ions, all of which are crucial for molecular recognition and biological activity. The presence of nitrogen atoms in a heterocyclic ring can also influence the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are key determinants of a drug's pharmacokinetic profile.

Overview of the Quinazoline (B50416) Core in Biologically Active Compounds

The quinazoline scaffold, consisting of a benzene (B151609) ring fused to a pyrimidine ring, is a prominent member of the nitrogen heterocycle family. Its rigid, planar structure provides a defined orientation for substituent groups, allowing for precise interactions with biological macromolecules. The versatility of the quinazoline core is demonstrated by the wide array of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.gov Several clinically approved drugs, such as gefitinib, erlotinib, and prazosin, feature the quinazoline nucleus, underscoring its therapeutic importance. ijirset.com The biological activity of quinazoline derivatives can be finely tuned by modifying the substitution pattern on the bicyclic ring system. nih.gov

Contextual Placement of 2-(Morpholin-4-ylmethyl)quinazolin-4-amine within Quinazoline Research

While extensive research has been conducted on a vast number of quinazoline derivatives, specific and detailed research findings on this compound are not widely available in the public domain. However, by examining its structural components in the context of broader quinazoline research, we can infer its potential significance and areas of therapeutic interest.

The structure of this compound features three key components: the quinazoline core, a 4-amino group, and a 2-(morpholin-4-ylmethyl) substituent. The 4-amino group is a common feature in many biologically active quinazolines, often playing a crucial role in their interaction with target proteins. nih.gov

The substitution at the 2-position of the quinazoline ring is a critical determinant of biological activity. Research has shown that various substituents at this position can lead to a diverse range of pharmacological effects. For instance, the introduction of different groups at the 2-position has been a key strategy in the development of potent enzyme inhibitors and other therapeutic agents. magtechjournal.commdpi.com

The morpholine (B109124) moiety is a well-regarded functional group in medicinal chemistry, often incorporated into drug candidates to enhance their properties. nih.gov The presence of the morpholine ring can improve aqueous solubility, modulate basicity, and provide a hydrogen bond acceptor, all of which can positively impact a compound's pharmacokinetic and pharmacodynamic profile. researchgate.netsci-hub.se In the context of quinazoline derivatives, the morpholine group has been utilized in the design of anticancer agents. nih.gov

Given these structural features, this compound can be contextually placed within the ongoing research into novel quinazoline-based therapeutic agents. The combination of the 4-aminoquinazoline scaffold with a 2-morpholinomethyl substituent suggests a molecule designed to interact with specific biological targets, potentially in areas such as oncology or enzyme inhibition.

To illustrate the therapeutic potential of related structures, the following table presents data on several quinazoline derivatives with substitutions at the 2- and 4-positions, highlighting their biological activities.

| Compound Name | Structure | Biological Activity |

| Gefitinib | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | EGFR tyrosine kinase inhibitor, anticancer agent |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR tyrosine kinase inhibitor, anticancer agent |

| Prazosin | 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidine-4-carboxamide | α1-adrenergic receptor antagonist, antihypertensive |

| Compound 8c from a study on 2-substituted-4-aminoquinazolines | 2-((4-(4-fluorobenzyl)piperazin-1-yl)methyl)quinazolin-4-amine | Antitumor activity against K562 cells (IC50 = 2.03 μmol·L-1) magtechjournal.com |

This table presents examples of biologically active quinazoline derivatives to provide context for the potential of the quinazoline scaffold. It does not include data for this compound due to the limited availability of specific research findings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c14-13-10-3-1-2-4-11(10)15-12(16-13)9-17-5-7-18-8-6-17/h1-4H,5-9H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXDSNYVMOHIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=CC=CC=C3C(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Morpholin 4 Ylmethyl Quinazolin 4 Amine and Its Analogues

Retrosynthetic Analysis of the 2-(Morpholin-4-ylmethyl)quinazolin-4-amine Scaffold

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis by disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnection is at the C-N bond between the quinazoline (B50416) ring and the morpholine (B109124) moiety. This suggests that the final step in the synthesis could be a nucleophilic substitution reaction between a 2-(halomethyl)quinazolin-4-amine derivative and morpholine.

Further disconnection of the 2-(halomethyl)quinazolin-4-amine intermediate points towards a 2-chloromethyl-4(3H)-quinazolinone. This quinazolinone can be synthesized from anthranilic acid and chloroacetonitrile (B46850) or related reagents. The amine group at the 4-position can be introduced by chlorination of the 4-oxo group followed by amination. This systematic deconstruction provides a clear and practical synthetic strategy.

Conventional Synthetic Routes to Quinazolin-4-amines

Conventional synthetic routes to this compound typically involve the construction of the quinazoline core followed by the introduction of the morpholinomethyl substituent at the 2-position.

Key Intermediates and Reaction Pathways

A common and effective pathway commences with the synthesis of 2-chloromethyl-4(3H)-quinazolinone. This key intermediate can be prepared from anthranilic acid and chloroacetic anhydride. An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been described utilizing o-anthranilic acids as starting materials. nih.govresearchgate.net

The subsequent step involves the conversion of the 4-oxo group to a 4-amino group. This is typically achieved by first chlorinating the 4-oxo position using a reagent like phosphorus oxychloride (POCl₃) to yield 4-chloro-2-(chloromethyl)quinazoline. This intermediate is then subjected to amination, often using ammonia (B1221849) or an ammonia equivalent, to introduce the 4-amino group, yielding 2-(chloromethyl)quinazolin-4-amine.

The final step in this conventional route is the nucleophilic substitution of the chlorine atom in the 2-chloromethyl group with morpholine. This reaction is generally carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction.

Another approach involves the reaction of 1-(2-aminophenyl)ethanone with chloroacetonitrile in the presence of hydrogen chloride gas under anhydrous conditions to directly form a 2-chloromethyl-4-methyl-quinazoline, which can then be further functionalized. ijirset.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. For the synthesis of quinazolin-4(3H)-one, various factors such as the choice of solvent, temperature, and reaction time have been investigated. For instance, in the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, a precursor to some quinazolinones, microwave irradiation for 8-10 minutes has been shown to provide the best yields. derpharmachemica.com

The table below summarizes the optimization of conditions for the synthesis of 2-chloromethyl-4(3H)-quinazolinone from a substituted o-anthranilic acid, highlighting the effect of different reagents and solvents on the reaction yield.

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | ClCH₂COCl | Dioxane | Reflux | 5 | 55 | researchgate.net |

| 2 | (ClCH₂CO)₂O | Toluene | Reflux | 3 | 77 | researchgate.net |

| 3 | (ClCH₂CO)₂O | Dioxane | Reflux | 3 | 70 | researchgate.net |

| 4 | (ClCH₂CO)₂O | CH₃CN | Reflux | 3 | 65 | researchgate.net |

| 5 | (ClCH₂CO)₂O | EtOH | Reflux | 3 | 45 | researchgate.net |

Advanced Synthetic Strategies

To overcome some of the limitations of conventional methods, such as harsh reaction conditions and moderate yields, advanced synthetic strategies have been developed. These include the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct application to the synthesis of this compound is not extensively reported, these methods are widely used for the synthesis of various quinazoline derivatives. For instance, a palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides has been demonstrated. nih.gov

Furthermore, Suzuki cross-coupling reactions have been employed for the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates, showcasing the utility of palladium catalysis in functionalizing the quinazoline scaffold. mdpi.com These methodologies could potentially be adapted for the synthesis of the target molecule by coupling a suitable morpholinomethyl-containing building block with a functionalized quinazoline precursor.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netfrontiersin.org The synthesis of various quinazolinone derivatives has been successfully achieved using microwave irradiation. sci-hub.catuin-malang.ac.idresearchgate.net

For example, a microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water has been developed for the synthesis of quinazolinones, with yields ranging from moderate to high. sci-hub.cat This approach offers a greener and more efficient alternative to traditional methods. Another study reported the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one with an improved yield of 87% in just 5 minutes using microwave irradiation, compared to 79% yield after 10 hours with conventional heating. uin-malang.ac.id

The following table provides examples of microwave-assisted synthesis of quinazolinone derivatives, demonstrating the significant reduction in reaction time and improvement in yields.

| Product | Starting Materials | Conditions | Time | Yield (%) | Reference |

| 2,4(1H,3H)-quinazolinediones | Substituted methyl anthranilate, isocyanates | DMSO/H₂O, MW | 10-20 min | 66-97 | nih.gov |

| 3-amino-2-phenylquinazolin-4(3H)-one | 2-benzamidobenzoyl chloride, hydrazine | DMF, K₂CO₃, MW (800W, 135°C) | 4 min | 81 | researchgate.net |

| 2-(4-Morpholino)quinazolin-4(3H)-one | 2-halobenzoic acid, morpholine-4-carboximidamide | Water, Fe₂(acac)₃, MW | 30 min | 59-71 | sci-hub.cat |

Multi-Component Reactions in Quinazoline Synthesis

Multi-component reactions, by their nature of combining three or more reactants in a single step, offer a streamlined pathway to complex molecules like quinazolines. These reactions are highly valued for their efficiency, reduction in waste, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.comopenmedicinalchemistryjournal.com

Several MCRs have been developed for the synthesis of the quinazoline and quinazolinone frameworks. For instance, a novel MCR strategy has been developed for the construction of 2-amino 3-substituted quinazolinone derivatives from isatoic anhydride, an amine, and an electrophilic cyanating agent. This reaction proceeds through a sequential cascade of nucleophilic attacks, ring opening, decarboxylation, and heterocyclization to yield the desired quinazolinone core.

Another prominent example is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed in the synthesis of polycyclic quinazolinones. openmedicinalchemistryjournal.com The Ugi reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, provides a powerful tool for creating complex scaffolds in a single step. While not directly yielding 2-(aminomethyl)quinazolines, these MCRs for the quinazolinone core highlight the potential for developing one-pot syntheses for the target compound and its analogues. For example, a copper-catalyzed three-component reaction has been developed for constructing a series of quinazoline derivatives, demonstrating the versatility of MCRs in this area. rsc.org

The general approach often involves the initial formation of a 2-substituted quinazoline, which can then be further modified. For instance, the synthesis of 2-arylquinazolines has been achieved through a one-pot tandem reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com

Derivatization Strategies for Structural Diversity

To explore the chemical space around the this compound scaffold, various derivatization strategies are employed. These strategies focus on modifying different parts of the molecule, namely the C-2 position of the quinazoline ring, the aromatic A-ring of the quinazoline, and the morpholine moiety.

Modifications at the Quinazoline C-2 Position

The substituent at the C-2 position of the quinazoline ring plays a crucial role in modulating the biological activity of the molecule. A common strategy to introduce the morpholin-4-ylmethyl group at this position involves a two-step process. First, a 2-(chloromethyl)quinazoline (B1630927) intermediate is synthesized. This can be achieved through various methods, including the reaction of anthranilamide with chloroacetyl chloride. Subsequently, the chloromethyl group undergoes nucleophilic substitution with morpholine to yield the desired product.

Further modifications at the C-2 position can be achieved by utilizing different amines in the final step, leading to a diverse range of analogues. The introduction of various alkyl or aryl groups at this position can also be accomplished through different synthetic routes, including condensation reactions of 2-aminobenzamide (B116534) with various aldehydes. researchgate.net

| Starting Material | Reagents | Intermediate | Final Reagent | Product Class |

| Anthranilamide | Chloroacetyl Chloride | 2-(Chloromethyl)quinazolin-4(3H)-one | Morpholine | 2-(Morpholin-4-ylmethyl)quinazolin-4(3H)-ones |

| 2-Aminobenzonitrile | Various Aldehydes | 2-Substituted quinazolines | - | 2-Aryl/Alkyl-quinazolines |

Substituent Effects on the Quinazoline Aromatic Ring (e.g., C-6, C-7)

For instance, in related quinazoline-based inhibitors, the presence of methoxy (B1213986) groups at the C-6 and C-7 positions has been shown to be crucial for activity. e3s-conferences.org Structure-activity relationship (SAR) studies on various quinazoline derivatives have revealed that substitutions at these positions can impact potency and selectivity. For example, in a series of 4-chlorophenethylaminoquinazoline derivatives, the introduction of a piperazine (B1678402) ring at the C-7 position exhibited potent inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.gov

| Position | Substituent | Observed Effect on Related Quinazolines | Reference |

| C-6, C-7 | Dimethoxy | Crucial for certain biological activities | e3s-conferences.org |

| C-7 | Piperazine | Potent inhibitory activities | nih.gov |

| C-6 | Iodo | Detrimental to antimicrobial activity in some series | nih.gov |

| C-6 | Small lipophilic groups | Increased inhibition potency for certain targets | nih.gov |

Functionalization of the Morpholine Moiety

The morpholine ring is a common and important scaffold in medicinal chemistry, often introduced to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.govontosight.ai While the morpholine in this compound is a key feature, its own structure can be further modified to fine-tune the compound's properties.

Functionalization of the morpholine ring can be achieved through various synthetic methods. For example, derivatives with substituents at the C-2, C-3, C-5, or C-6 positions of the morpholine ring can be synthesized using appropriately substituted morpholine precursors or by direct functionalization of the morpholine ring in the final compound, where chemically feasible. These modifications can introduce new interaction points with biological targets or alter the molecule's pharmacokinetic profile. researchgate.net

The introduction of chiral centers on the morpholine ring can also lead to stereoisomers with potentially different biological activities and metabolic fates. The synthesis of enantiomerically pure morpholine derivatives is an active area of research. researchgate.net

| Modification Strategy | Potential Outcome | Rationale |

| Introduction of substituents on the morpholine ring | Altered binding affinity and selectivity | Creation of new interactions with target proteins |

| Introduction of chiral centers | Stereoisomers with distinct biological profiles | Differential binding to chiral biological targets |

| Bioisosteric replacement of the morpholine ring | Improved pharmacokinetic properties | Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties |

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design Principles for 2-(Morpholin-4-ylmethyl)quinazolin-4-amine Derivatives

The rational design of derivatives based on the this compound scaffold is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units with known biological activities—into a single molecule to create a new chemical entity with enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.net

The quinazoline (B50416) core serves as a versatile and "privileged" scaffold. Its fused bicyclic system provides a rigid framework that can be strategically functionalized at various positions to interact with biological targets. mdpi.com The 4-amino group is a critical site for modification, often serving as a key hydrogen bond donor and an attachment point for various substituents that can modulate target specificity and affinity. researchgate.net

The morpholine (B109124) moiety is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.gov As a heterocyclic amine, morpholine can enhance aqueous solubility, metabolic stability, and oral bioavailability. researchgate.net Its presence can also facilitate crucial interactions with target proteins, such as forming hydrogen bonds, and it can act as a conformational constraint to orient other parts of the molecule for optimal binding. nih.govacs.org The combination of the quinazoline core with the morpholine ring via a methylene (B1212753) linker aims to leverage the strengths of both pharmacophores to develop potent and selective therapeutic agents.

Influence of the Quinazoline Core Modifications on Biological Activity

Modifications to the central quinazoline ring system, both on the fused benzene (B151609) ring and at the C-4 amino position, have profound effects on the biological activity of the resulting compounds.

The substitution pattern on the benzene portion of the quinazoline nucleus is a key determinant of biological activity and target selectivity. Research, particularly in the context of kinase inhibitors, has shown that positions C-6 and C-7 are critical modulation points.

Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) groups, at the C-6 and C-7 positions is a common strategy. In many series of epidermal growth factor receptor (EGFR) inhibitors, 6,7-dimethoxy substitution is associated with enhanced potency. nih.gov

Electron-Withdrawing Groups: Conversely, placing electron-withdrawing groups, like a nitro (-NO₂) group, at the C-6 position has also been shown to increase anticancer activity in certain derivatives. nih.govfrontiersin.org Halogen atoms, such as chlorine or bromine, at positions C-6 or C-8 can also significantly improve the antimicrobial profile of quinazolinone derivatives. nih.gov

Bulky Substituents: The addition of bulkier substituents, including morpholinoalkoxy groups, at C-6 and C-7 has been explored. mdpi.com These modifications can alter the binding mode of the inhibitor, sometimes leading to novel interactions with the target protein and overcoming drug resistance. mdpi.com For instance, bulkier groups at C-7 are often favorable for inhibitory activity against certain kinases. mdpi.com

Table 1: Influence of Substitution on the Quinazoline Benzene Ring on Biological Activity

| Position | Substituent | Effect on Activity | Target Class Example |

|---|---|---|---|

| C-6, C-7 | Dimethoxy | Potency enhancement | Kinase Inhibitors (EGFR) |

| C-6 | Nitro | Increased potency | Anticancer Agents |

| C-7 | Halogen (Cl) | Correlates with higher activity | Antimalarial Agents esr.ie |

| C-6, C-8 | Halogen (Iodine) | Improved activity | Antibacterial Agents nih.gov |

| C-6, C-7 | Morpholinoalkoxy | Can alter binding mode, improve potency | Kinase Inhibitors (EGFR) mdpi.com |

The amino group at the C-4 position is fundamental to the activity of many quinazoline series, acting as a critical anchor for binding to target enzymes like kinases. The nature of the substituent on this amino group significantly influences potency and selectivity. In many potent kinase inhibitors, this position is occupied by a substituted anilino (phenylamino) group.

SAR studies have revealed that:

The 4-anilinoquinazoline moiety is essential for certain activities, such as tubulin polymerization inhibition and BCRP inhibition. nih.gov

Substituents on the aniline (B41778) ring dramatically affect potency. Electron-withdrawing groups such as nitro, trifluoromethyl, or cyano groups, particularly at the meta position of the aniline ring, are often more suitable for potent BCRP inhibitory activity than ortho substituents. nih.gov

The presence of small, lipophilic groups may increase activity, while the introduction of larger aromatic rings or hydroxyl groups can sometimes reduce both activity and toxicity. nih.govslideshare.net

Table 2: Effect of C-4 Anilino Ring Substitution on BCRP Inhibitory Activity

| Aniline Substituent Position | Type of Substituent | Influence on Activity |

|---|---|---|

| meta | Nitro (-NO₂) | Potent Inhibition nih.gov |

| meta | Hydroxyl (-OH) | Favorable for Activity nih.gov |

| meta | Trifluoromethyl (-CF₃) | Favorable for Activity nih.gov |

| ortho | Various | Generally less suitable than meta nih.gov |

| para | Electron-withdrawing | Can increase activity nih.gov |

Role of the Morpholine Ring in Ligand-Target Interactions

The morpholine ring is not merely a passive solubilizing group; it actively contributes to the pharmacodynamic and pharmacokinetic profile of the molecule. nih.gov It is considered a "privileged" pharmacophore due to its frequent appearance in bioactive compounds and its ability to confer desirable drug-like properties. researchgate.netnih.gov

Key roles of the morpholine ring include:

Improving Physicochemical Properties: The morpholine moiety generally increases the polarity and hydrogen bonding capacity of a molecule, which can lead to improved aqueous solubility and better formulation properties. researchgate.net

Enhancing Pharmacokinetics: Its presence can impart metabolic stability by blocking potential sites of metabolism on an alkyl chain. This often results in improved oral bioavailability and a more favorable pharmacokinetic profile. nih.govnih.gov

Direct Target Interaction: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution or acts as a weak base. These features allow the morpholine ring to form direct, potency-enhancing interactions with amino acid residues in a target's binding site. nih.govacs.org

Scaffolding and Conformational Control: The ring can act as a rigid scaffold that correctly orients other functional groups for optimal interaction with the target. nih.gov This conformational constraint can be crucial for locking the molecule into its bioactive conformation.

Significance of the Methylene Linker in Pharmacophore Presentation

The methylene (-CH₂-) group linking the C-2 position of the quinazoline core to the morpholine nitrogen is critical for correctly positioning the morpholine ring relative to the core scaffold. The length and flexibility of this linker determine the spatial orientation of the pharmacophores and their ability to simultaneously engage with their respective binding pockets on a biological target.

Studies on related quinazoline and quinoline (B57606) derivatives have demonstrated that linker length is a critical parameter for biological activity. nih.govnih.gov

Optimal Length: For a series of 6,7-dimorpholinoalkoxy quinazoline derivatives, a three-carbon chain linker between the quinazoline and morpholine cores was found to be more potent than a two-carbon linker. The longer chain was hypothesized to allow the formation of an additional hydrogen bond between the morpholine oxygen and a key lysine residue in the EGFR kinase domain. mdpi.com

Conformational Flexibility: A flexible linker allows the terminal group (morpholine) to adopt the most favorable conformation within a binding pocket. However, excessive flexibility can be entropically unfavorable. The single methylene linker in this compound provides a degree of rotational freedom while maintaining a close connection between the two key heterocyclic systems.

Stereochemical Considerations and Their Effects on Activity

Stereochemistry plays a vital role in the interaction between a small molecule and its biological target. Since enzymes and receptors are chiral, they often exhibit stereoselective binding, where one enantiomer or diastereomer of a drug fits much better into the binding site than others.

While the parent compound this compound is achiral, stereochemical considerations become critical when chiral centers are introduced into its derivatives. This can occur through:

Substitution on the Linker: Introducing substituents on the methylene linker would create a chiral center. The absolute configuration (R or S) at this center would likely have a significant impact on activity by altering the orientation of the morpholine ring.

Chiral Substituents on the Quinazoline or C-4 Amino Group: The attachment of a chiral side chain at any position, for example, on the C-4 amino group, would result in diastereomers. These diastereomers would be expected to have different biological activities and pharmacokinetic profiles. A notable example in a related series of 4-aminoquinazolines identified a specific (1R,2S) cyclohexylamino substituent as being highly potent and selective, demonstrating the critical nature of stereochemistry at the C-4 position.

"Magic Methyl" Effect: In the optimization of related quinazolinone inhibitors, cyclizing a linker and introducing a single methyl group—a chiral center—was found to block oxidative metabolism while maintaining high potency. nih.gov This "magic methyl" effect is a powerful demonstration of how a strategically placed stereocenter can dramatically improve a compound's drug-like properties.

Therefore, while the core structure is achiral, the synthesis and evaluation of chiral derivatives are essential steps in the optimization process to identify the most potent and selective stereoisomer for further development.

Mechanistic Investigations of Biological Activity Preclinical Context

Identification and Validation of Molecular Targets (in vitro)

While direct studies on 2-(Morpholin-4-ylmethyl)quinazolin-4-amine are absent, the quinazoline (B50416) framework is a well-established pharmacophore that targets various enzymes and receptors.

Enzyme Inhibition Profiling (e.g., Kinases, Hydrolases, Dipeptidyl Peptidases)

The quinazoline scaffold is a key component of many kinase inhibitors. Different substitutions on the quinazoline ring determine the specific kinase target and the potency of inhibition. For instance, 4-aminoquinazoline derivatives have been synthesized and shown to be potent inhibitors of phosphatidylinositol 3-kinase (PI3K), particularly the PI3Kα isoform. One such derivative, compound 6b, demonstrated an IC₅₀ of 13.6 nM for PI3Kα and subsequently suppressed the PI3K/Akt signaling pathway in cancer cells.

Other quinazoline derivatives have been identified as inhibitors of Mer tyrosine kinase (Mer TK). A series of 4-substituted 2-phenylaminoquinazolines showed inhibitory activity against Mer TK with IC₅₀ values in the low micromolar range. Furthermore, quinazolin-4(3H)-one derivatives, which differ from the amine at position 4, have been investigated as multi-kinase inhibitors, targeting VEGFR2, EGFR, HER2, and CDK2.

The quinazoline structure is also found in inhibitors of other enzyme classes. For example, derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. A compound with a morpholino-methyl group at the C-2 position of the quinazolinone core showed the highest potency in this series, with an IC₅₀ value of 1.4621 µM.

Interactive Data Table: Kinase Inhibition by Quinazoline Derivatives

| Compound Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| 4-Aminoquinazoline derivatives | PI3Kα | 13.6 nM | |

| 4-Substituted 2-phenylaminoquinazolines | Mer TK | 0.68 to 10.2 µM | |

| 2-Sulfanylquinazolin-4(3H)-one derivatives | VEGFR2, EGFR, HER2 | Nanomolar ranges | |

| Quinazolin-4(3H)-one derivatives | DPP-4 | 1.4621 µM |

Receptor Binding Assays (e.g., Histamine (B1213489) Receptors)

The versatility of the quinazoline scaffold extends to receptor antagonism. Studies have identified quinazoline-containing compounds as ligands for histamine receptors. Specifically, sulfonamide-substituted quinazolines have been developed as high-affinity inverse agonists for the histamine H4 receptor, with potent anti-inflammatory properties. The lead compound from this series exhibited a pKᵢ value of 8.31.

Additionally, other research has highlighted 2-aminoquinazoline (B112073) derivatives as promising antagonists for the adenosine (B11128) A2A receptor, a target for neurodegenerative diseases and cancer. These compounds have shown high binding affinity, with Kᵢ values in the low nanomolar range.

Modulation of Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. While specific data for this compound is not available, the general principle involves using small molecules to either inhibit or stabilize these interactions. Given the diverse biological targets of quinazoline derivatives, it is plausible that appropriately substituted quinazolines could be designed to modulate specific PPIs, although this remains an area for future investigation.

Cellular Pathway Interrogation (in vitro)

The inhibitory effects of quinazoline derivatives on their molecular targets translate into measurable effects on cellular pathways, such as cell cycle progression and apoptosis.

Cell Cycle Regulation and Arrest Mechanisms

Inhibition of kinases that regulate the cell cycle, such as PI3K and CDKs, can lead to cell cycle arrest. Novel 4-aminoquinazoline derivatives that inhibit PI3Kα have been shown to cause G1 cell cycle arrest in HCT116 cells. This arrest is a direct consequence of the inhibition of the PI3K signaling pathway. The Cip/Kip family of inhibitors, such as p21, are known to inactivate G1 CDK-cyclin complexes, providing a mechanism for the observed cell cycle arrest.

Apoptosis Induction Pathways

The induction of apoptosis is a key mechanism for many anti-cancer agents. Several quinazoline derivatives have been identified as potent inducers of apoptosis. For example, 4-aminoquinazoline derivatives that inhibit PI3Kα signaling have been shown to induce apoptosis through a mitochondrial-dependent pathway in HCT116 cells. Another compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly active inducer of apoptosis with an EC₅₀ for caspase activation of 2 nM in T47D cells. The apoptotic activity of some quinazolin-4-one derivatives has been linked to the upregulation of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.

Autophagy Modulation

While direct studies on the autophagy-modulating effects of this compound are limited, research on structurally related quinazolinone and quinoline (B57606) derivatives provides valuable insights. A novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ), has been shown to induce both apoptosis and autophagy in human leukemia MOLT-4 cells. nih.gov This induction of autophagy was confirmed by acridine (B1665455) orange staining, LC3 immunofluorescence, and western blotting for key autophagy-related proteins. nih.gov Furthermore, another study on a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), demonstrated its ability to induce autophagic cell death in pancreatic cancer cell lines. nih.govresearchgate.net This was evidenced by the formation of cytoplasmic vacuoles, an increase in autophagy flux, and elevated expression of LC3-II and Beclin-1 proteins. nih.govresearchgate.net These findings suggest that the broader quinazoline and quinoline scaffolds possess the capability to modulate autophagy, a critical cellular process involved in both cell survival and death. The crosstalk between apoptosis and autophagy is emerging as a significant strategy in cancer therapeutics. nih.gov

Anti-proliferative Effects in Cell Lines

The quinazoline core is a well-established pharmacophore in the development of anti-proliferative agents. Numerous derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. For instance, a series of morpholine-substituted quinazoline derivatives displayed notable anticancer potential. nih.govrsc.org Specifically, compounds designated as AK-3 and AK-10 exhibited significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.govrsc.org Mechanistic studies revealed that these compounds inhibit cell proliferation by inducing G1 phase cell cycle arrest and promoting apoptosis. nih.govrsc.org

Another study focused on quinazolin-4(3H)-one-morpholine hybrids identified a lead compound with an IC50 value of 2.83 μM against the A549 cell line. nih.gov Furthermore, newly synthesized quinazoline derivatives have shown potent to moderate cytotoxic activity against a panel of 60 cancer cell lines, with some compounds demonstrating significant activity against colon cancer cell lines (GI50 = 3.29 μM). nih.gov The anti-proliferative activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell growth and survival.

Table 1: Anti-proliferative Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |

| Morpholine (B109124) substituted quinazoline (AK-3) | A549, MCF-7, SHSY-5Y | 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, 9.54 ± 0.15 μM | nih.govrsc.org |

| Morpholine substituted quinazoline (AK-10) | A549, MCF-7, SHSY-5Y | 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, 3.36 ± 0.29 μM | nih.govrsc.org |

| Quinazolin-4(3H)-one-morpholine hybrid (Cpd 1) | A549 | 2.83 μM | nih.gov |

| Quinazoline derivative (3j) | Colon Cancer Cell Lines | 3.29 μM | nih.gov |

Downstream Signaling Cascade Analysis

One such derivative, compound 7c, was found to inhibit the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations. nih.gov This inhibition of downstream effectors of the PI3K cascade highlights the potential of this class of compounds to disrupt oncogenic signaling. nih.gov Several quinazoline-based drugs, such as idelalisib (B1684644) and copanlisib, are FDA-approved PI3K inhibitors. nih.govmdpi.com Furthermore, some quinazoline derivatives have been identified as dual PI3Kα/mTOR inhibitors. researchgate.net The morpholine fragments in these molecules are often designed to mimic the adenosine moiety of ATP, allowing them to interact with the hinge region and affinity pocket in PI3K. nih.gov These findings strongly suggest that the anti-proliferative effects of this compound and its analogs are likely mediated, at least in part, through the inhibition of the PI3K/Akt/mTOR signaling cascade. lookchem.com

Phenotypic Screening and Mechanism of Action Elucidation

Anti-inflammatory Properties (in vitro/preclinical animal models)

Quinazoline derivatives have demonstrated significant anti-inflammatory activities in various preclinical models. nih.govjneonatalsurg.commdpi.commdpi.comnih.gov The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. For instance, a series of 2,3-disubstituted 4(3H)-quinazolinones exhibited potent in vivo anti-inflammatory and analgesic properties. nih.gov Certain compounds within this series showed strong COX-2 inhibitory activity, with IC50 values comparable to the reference drug celecoxib. nih.gov

In animal models, novel quinazoline derivatives have been shown to produce a dose-dependent inhibition of paw edema and granuloma formation. jneonatalsurg.com Some derivatives were found to be more potent analgesic agents than indomethacin. nih.gov The mechanism of action is thought to involve the inhibition of inflammatory pathways, potentially through the modulation of cytokines or other inflammatory signaling molecules. jneonatalsurg.com The diverse substitutions on the quinazoline ring system allow for the fine-tuning of their anti-inflammatory potency. mdpi.com

Antimicrobial Activity (in vitro)

The quinazoline scaffold has been a fruitful source of novel antimicrobial agents with activity against a broad spectrum of pathogens, including multidrug-resistant strains. eco-vector.commdpi.comtandfonline.combiomedpharmajournal.orgnih.gov Derivatives of quinazolin-4(3H)-one have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. eco-vector.com

A study on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds revealed potent antimicrobial activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. mdpi.com For example, one derivative showed potent antifungal activity against Candida albicans and M. phaseolina with MIC values of 2 and 8 μg/mL, respectively. mdpi.com Another series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives also displayed excellent broad-spectrum antimicrobial activity. tandfonline.com The antimicrobial mechanism of some of these compounds has been linked to the inhibition of DNA gyrase, a crucial bacterial enzyme. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Microorganism(s) | MIC (μg/mL) | Reference(s) |

| Hydrazone derivative of quinazolin-4(3H)-one (4a) | Candida albicans | 2 | mdpi.com |

| M. phaseolina | 8 | mdpi.com | |

| S. typhimurium | 4 | mdpi.com | |

| Pyridin-2-yl)ethylidene derivative of quinazolin-4(3H)-one (4c) | S. typhimurium | 4 | mdpi.com |

| E. coli | 8 | mdpi.com | |

| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | Gram-positive bacteria | ≥ 20 mm (inhibition zone) | tandfonline.com |

| Gram-negative bacteria | 13-18 mm (inhibition zone) | tandfonline.com |

Potential in Neurodegenerative Disease Models (preclinical)

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates the development of multi-target drugs. mdpi.comdrugbank.comnih.gov Quinazoline derivatives have emerged as a promising class of compounds with the potential to address several pathological aspects of AD. mdpi.comdrugbank.comnih.gov These compounds have been investigated for their ability to inhibit key enzymes such as cholinesterases and monoamine oxidases, modulate β-amyloid aggregation, and exert neuroprotective effects. mdpi.comdrugbank.comnih.gov

For instance, certain quinazoline derivatives have shown the ability to protect against glutamate-induced cell death in vitro. researchgate.net Furthermore, quinoline derivatives, which share a similar heterocyclic core, have been identified as promising antioxidants with neuroprotective potential. nih.gov These compounds are being explored for their ability to inhibit enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in the treatment of neurodegenerative disorders. nih.gov The diverse biological activities of quinazoline and quinoline derivatives make them an attractive scaffold for the design of novel therapeutics for complex diseases like AD. mdpi.comdrugbank.comnih.govnih.gov

Other Biological Activities (e.g., Antimalarial)

Extensive searches of scientific literature and databases did not yield specific preclinical studies investigating the antimalarial activity of the compound This compound . Therefore, no direct research findings or data on its potential efficacy against Plasmodium species are currently available in the public domain.

However, the broader chemical class of quinazolines and quinazolinones, to which this compound belongs, has been the subject of numerous investigations for potential antimalarial properties. researchgate.netnih.gov These studies have explored various substitutions on the quinazoline ring to identify compounds with potent activity against malaria parasites.

Research into quinazolinone derivatives has been inspired, in part, by the structure of febrifugine (B1672321), a natural alkaloid isolated from the Chinese plant Dichroa febrifuga, which has been used in traditional medicine against malaria fevers. nih.gov It is believed that the 4-quinazolinone moiety is a key contributor to the antimalarial activity of febrifugine and its analogues. nih.gov

In preclinical studies, various synthesized quinazolinone derivatives have demonstrated antimalarial activity against Plasmodium berghei in murine models. nih.gov Similarly, other studies have focused on 2,4-disubstituted quinazoline derivatives and have identified compounds with in vitro activity against Plasmodium falciparum, the deadliest species of human malaria parasite.

It is important to underscore that these findings relate to the general class of quinazoline compounds and not to This compound itself. The specific biological activities of a compound are highly dependent on its exact chemical structure, including the nature and position of its substituents. Without direct experimental data, the antimalarial potential of This compound remains undetermined.

Table of Representative Quinazolinone Derivatives with Antimalarial Activity

The following table presents data for representative quinazolinone derivatives, illustrating the antimalarial activity found within this general chemical class. It is crucial to note that This compound is not included in this table as no specific data was found.

| Compound Name/Identifier | Parasite Strain | Activity Metric (e.g., IC50) | Research Context |

| 4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide | Plasmodium falciparum | Inhibits schizont maturation | In vitro study researchgate.net |

| 2,3-substituted quinazolin-4(3H)-one derivatives | Plasmodium berghei | Active at 5 mg/kg | In vivo study in mice nih.gov |

Preclinical Pharmacological Assessment

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In vitro ADME studies are fundamental for predicting a compound's behavior in a biological system. These assays provide early insights into a molecule's likelihood of reaching its target in sufficient concentrations to elicit a therapeutic effect.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. acs.orgnih.gov This is typically assessed using liver microsomes or hepatocytes from various species, including humans, rats, and mice. evotec.comresearchgate.net Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, and are used to determine a compound's intrinsic clearance. evotec.comnih.gov The assay involves incubating the compound with microsomes and a necessary cofactor like NADPH, then monitoring the disappearance of the parent compound over time. evotec.com Hepatocyte assays provide a more comprehensive picture, as they contain both Phase I and Phase II enzymes, allowing for the study of a broader range of metabolic pathways. researchgate.net

For the specific compound 2-(Morpholin-4-ylmethyl)quinazolin-4-amine , detailed experimental data from microsomal or hepatocyte stability assays are not publicly available. Studies on related quinazoline (B50416) derivatives have shown that even subtle structural modifications can significantly alter metabolic stability. nih.gov For instance, research on other quinazoline series has focused on improving metabolic stability to enhance their pharmacokinetic profiles. researchgate.netnih.gov Metabolite identification studies, often conducted alongside stability assays, would be crucial for understanding the biotransformation pathways of this compound, which could involve oxidation or other reactions on the quinazoline core or the morpholine (B109124) moiety. nih.govnih.gov

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to act on its target. nih.govnih.gov Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. nih.gov Plasma protein binding is typically measured using techniques like equilibrium dialysis or ultrafiltration. mdpi.com

Specific data on the plasma protein binding characteristics of This compound have not been reported in the available literature. For related compounds, this property can vary widely. For example, studies on other novel anticancer agents have shown that the unbound fraction can range from very low (highly bound) to moderate. mdpi.comnih.gov The degree of binding is influenced by physicochemical properties such as lipophilicity and the presence of specific functional groups. nih.gov

A drug's ability to permeate biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. This is commonly evaluated in vitro using Caco-2 cell monolayers or the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govsigmaaldrich.comnih.govresearchgate.net The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized cells that mimic the intestinal barrier, expressing both tight junctions and various transporter proteins. nih.govnih.gov The PAMPA model, on the other hand, is a non-cell-based assay that predicts passive, transcellular permeability across an artificial lipid membrane. sigmaaldrich.comnih.govnih.gov

There is no publicly available data from Caco-2 or PAMPA assays for This compound . Comparing results from both PAMPA and Caco-2 assays can be particularly informative; a higher permeability in PAMPA compared to Caco-2 may suggest the involvement of efflux transporters, while the reverse could indicate active uptake mechanisms. acs.org For other quinoline (B57606) derivatives, poor permeability in PAMPA has been linked to low oral bioavailability. acs.org

The in vitro cytotoxic activity of a compound against various cancer cell lines is a primary indicator of its potential as an anticancer agent. These assays, typically using methods like the MTT assay, determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀). nih.govmdpi.com Selectivity, the ability to kill cancer cells while sparing normal cells, is a critical parameter for a promising drug candidate.

While specific cytotoxicity data for This compound is not available, numerous studies have reported the anticancer activity of structurally similar quinazoline derivatives. These compounds have shown a wide range of potencies against various cancer cell lines. For instance, a series of m-(4-morpholinoquinazolin-2-yl)benzamides displayed significant antiproliferative effects, with some compounds exhibiting IC₅₀ values in the low micromolar range against HCT-116, MCF-7, U-87 MG, and A549 cell lines. nih.gov Similarly, other N-arylquinazoline-4-amine analogs have demonstrated potent cytotoxicity, with IC₅₀ values as low as 0.05 µM in K562 chronic myeloid leukemia cells. nih.gov The table below summarizes the in vitro cytotoxicity of several related quinazoline compounds, illustrating the typical range of activities observed for this class of molecules.

Table 1: In Vitro Cytotoxicity of Structurally Related Quinazoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| A N-arylbenzo[h]quinazoline-2-amine (4a) | HuH-7 | 1.7 - 6 | nih.gov |

| A N-arylbenzo[h]quinazoline-2-amine (4a) | Caco-2 | 1.7 - 6 | nih.gov |

| A N-arylbenzo[h]quinazoline-2-amine (4a) | MDA-MB-468 | 1.7 - 6 | nih.gov |

| A N-arylbenzo[h]quinazoline-2-amine (4a) | HCT-116 | 1.7 - 6 | nih.gov |

| N-arylquinazoline-4-amine analog (18b) | K562 | 0.05 ± 0.02 | nih.gov |

| A quinazoline-pyrimidine hybrid (6n) | A549 | 5.9 ± 1.7 | nih.gov |

| A quinazoline-pyrimidine hybrid (6n) | SW-480 | 2.3 ± 0.91 | nih.gov |

| A quinazoline-pyrimidine hybrid (6n) | MCF-7 | 5.65 ± 2.33 | nih.gov |

| A m-(4-morpholinoquinazolin-2-yl)benzamide (T10) | HCT-116 | <4 | nih.gov |

| A m-(4-morpholinoquinazolin-2-yl)benzamide (T10) | MCF-7 | <4 | nih.gov |

This table presents data for compounds structurally related to this compound and is for illustrative purposes only. IC₅₀ values represent the concentration causing 50% inhibition of cell growth.

In Vivo Preclinical Pharmacokinetics (Animal Models Only)

In vivo pharmacokinetic studies in animal models, such as rats or mice, are essential to understand how a compound is absorbed, distributed, metabolized, and eliminated in a whole organism. These studies bridge the gap between in vitro data and potential clinical outcomes.

Oral bioavailability (F) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter for orally administered drugs and is influenced by both absorption and first-pass metabolism. nih.govmdpi.com Clearance (CL) is a measure of the body's efficiency in eliminating a drug. nih.gov These parameters are determined by administering the compound both intravenously (IV) and orally (PO) to animal models and measuring its plasma concentration over time. nih.govmdpi.com

Specific in vivo pharmacokinetic data, including oral bioavailability and clearance rates, for This compound in any animal model are not available in published literature. Studies on other complex heterocyclic molecules have reported a wide range of oral bioavailability, from less than 1% to over 70%, highlighting the compound-specific nature of this parameter. acs.orgnih.gov For example, a STAT6 inhibitor containing a morpholin-4-ylphenyl moiety showed an oral bioavailability of 25% in mice. nih.gov Another study on a novel anti-cancer agent, SR13668, reported an oral bioavailability of approximately 25-28% in rats after formulation optimization. nih.gov The clearance and resulting half-life in these studies were also highly variable and dependent on the specific chemical structure. nih.govmdpi.com

Tissue Distribution Profiles

Comprehensive studies detailing the specific tissue distribution of this compound in preclinical animal models are not extensively available in the public domain. However, the broader class of quinazoline derivatives has been subject to pharmacokinetic analyses, which can offer general insights. The distribution of these compounds is influenced by their physicochemical properties, such as lipophilicity and molecular size, which are determined by the various substitutions on the quinazoline core.

Generally, quinazoline-based compounds, particularly those developed as anticancer agents, are designed to achieve adequate concentrations in tumor tissues. The morpholine group present in this compound may influence its solubility and ability to cross biological membranes, thereby affecting its distribution profile. For instance, in studies of other quinazoline derivatives, distribution to organs such as the liver, kidneys, lungs, and spleen is commonly observed. The extent of accumulation in these tissues versus the target tumor site is a critical factor in determining both efficacy and potential for off-target effects.

Further research, including radiolabeling studies, would be necessary to precisely quantify the concentration of this compound and its potential metabolites in various tissues and to understand its retention time and clearance from these organs. Such data is crucial for constructing a complete pharmacokinetic profile.

Preclinical Pharmacodynamic Markers (in vitro/animal models)

The pharmacodynamic properties of this compound are not specifically detailed in available scientific literature. However, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with the inhibition of protein kinases. nih.govnih.govnih.govnih.govmdpi.comekb.egfrontiersin.orgresearchgate.netnih.govmdpi.com Many quinazoline derivatives have been investigated as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways. nih.govnih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.netlookchem.com

In preclinical models, the pharmacodynamic effects of quinazoline-based kinase inhibitors are often assessed by measuring the phosphorylation status of their target proteins and downstream signaling molecules. For example, if this compound were to target the PI3K/Akt pathway, relevant pharmacodynamic markers would include the levels of phosphorylated Akt (p-Akt) and other downstream effectors like phosphorylated S6 ribosomal protein. nih.govnih.govmdpi.comresearchgate.netlookchem.com These markers can be evaluated in both in vitro cell-based assays using cancer cell lines and in vivo from tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) from animal models. nih.govsemanticscholar.orgnih.gov

A typical in vitro pharmacodynamic study might involve treating cancer cells with the compound and then performing Western blot analysis to quantify the reduction in the phosphorylation of the target kinase. In animal models bearing tumor xenografts, the compound would be administered, and tumor biopsies would be collected at various time points to assess the modulation of these biomarkers. semanticscholar.orgnih.gov The correlation between the dose of the compound, the extent of target inhibition, and the antitumor effect provides crucial information for its preclinical development.

The table below illustrates potential pharmacodynamic markers that are commonly assessed for quinazoline-based kinase inhibitors in preclinical studies.

| Potential Target Pathway | Primary Biomarker | Downstream Biomarker(s) | Model System |

| PI3K/Akt/mTOR | p-Akt | p-S6K, p-4E-BP1 | Cancer cell lines, Tumor xenografts |

| EGFR Signaling | p-EGFR | p-ERK, p-Akt | Cancer cell lines, Tumor xenografts |

It is important to note that without specific studies on this compound, the precise molecular target and its associated pharmacodynamic markers remain speculative.

Computational Chemistry and Cheminformatics in Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This technique is crucial for understanding the binding mode and affinity of potential drug candidates. In the study of 2-(morpholin-4-ylmethyl)quinazolin-4-amine and related quinazoline (B50416) derivatives, molecular docking has been instrumental in identifying key interactions with various biological targets.

Research has shown that the quinazoline core, often decorated with a morpholine (B109124) moiety, can effectively bind to the active sites of several important proteins implicated in disease. For instance, docking studies on a series of quinazoline-morpholinobenzylideneamino hybrid compounds identified a lead compound with excellent docking scores against Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR). nih.gov The docking analysis revealed that the high affinity was due to strong hydrogen bond interactions within the receptor's active site. nih.gov

Similarly, in the development of selective Cyclooxygenase-II (COX-II) inhibitors, molecular docking was used to analyze a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives. nih.gov The results justified the potent anti-inflammatory and analgesic activity of a lead candidate, highlighting its selectivity for the COX-II enzyme. nih.gov These studies underscore the power of molecular docking to elucidate the structure-activity relationships and guide the rational design of more potent and selective inhibitors based on the quinazoline scaffold. nih.govrjlbpcs.com

Table 1: Molecular Docking Scores of a Lead Quinazoline-Morpholine Hybrid Compound Against Various Cancer-Related Protein Targets nih.gov

| Target Protein | PDB ID | Docking Score (kcal/mol) |

|---|---|---|

| VEGFR1 | 1FLT | -11.744 |

| VEGFR2 | 4AGD | -12.407 |

Molecular Dynamics Simulations to Elucidate Binding Conformers

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic picture of the ligand-target complex. MD simulations assess the stability of the predicted binding poses over time, taking into account the flexibility of both the ligand and the protein in a simulated physiological environment.

For the most promising quinazoline-morpholine hybrid identified through docking, MD simulations were conducted to evaluate the stability of the ligand-protein complexes with VEGFR1 and VEGFR2. nih.gov The simulations showed that the compound maintained strong and consistent hydrogen bond interactions with the active sites of both receptors for over 90% of the simulation time. nih.gov Furthermore, the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values for the complexes remained low (around 1-2 Å), indicating high stability. nih.gov

In other research focusing on quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors, MD simulations confirmed that the amino group on the quinazoline ring forms highly stable hydrogen bonds with the key residue Met 769 in the enzyme's active site. nih.gov These findings from MD simulations provide critical validation for the docking results and offer deeper insights into the conformational dynamics that govern the binding affinity and stability of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. By building these mathematical models, researchers can predict the activity of new, unsynthesized compounds.

In the context of quinazoline derivatives, 3D-QSAR studies have been successfully applied. For a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines designed as COX-II inhibitors, a 3D-QSAR model was developed to understand the structural requirements for high potency. nih.gov The model provided contour maps that visually represented regions where steric or electrostatic modifications would likely enhance or diminish activity, justifying the high potency of the lead compound. nih.govfrontiersin.org

Other QSAR studies on different classes of quinazoline derivatives have also proven effective. For instance, a QSAR equation was developed to describe the interaction of quinazoline sulfonamides with the histamine (B1213489) H4 receptor, leading to the optimization of their affinity. nih.gov These models serve as powerful predictive tools, enabling the prioritization of synthetic efforts towards compounds with the highest predicted activity and guiding the de novo design of novel potential drugs. pensoft.netresearchgate.net The analysis of QSAR models has shown that properties like molecular volume, lipophilicity, and the energy of molecular orbitals can significantly influence the antioxidant activity of morpholine-containing thiazole (B1198619) derivatives. pensoft.netresearchgate.net

Theoretical ADMET Prediction and Druglikeness Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction and druglikeness assessment are now standard practice in early-stage drug discovery, helping to identify and filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition. nih.gov

For quinazoline-morpholine hybrids, ADME prediction has been used to calculate key physicochemical parameters and assess their "drug-likeness". nih.gov These studies often evaluate compliance with established rules like Lipinski's Rule of Five, which helps predict oral bioavailability. researchgate.net Research on various quinazoline derivatives has shown that most can fulfill Lipinski's rules and exhibit favorable ADMET profiles, suggesting they can be developed as orally administered agents. researchgate.netnih.gov

Permeability across biological membranes (like the intestinal wall) and aqueous solubility are critical determinants of a drug's absorption and distribution. Computational models are frequently used to predict these properties. Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are often calculated. mdpi.com For many quinazoline-based compounds, these in silico predictions suggest good potential for oral absorption. nih.govmdpi.com The introduction of specific moieties, like the morpholine group, can influence these properties, and computational tools allow for the systematic evaluation of such structural changes. nih.govmdpi.com

Understanding how a compound will be metabolized by the body is crucial for predicting its half-life, potential drug-drug interactions, and the formation of toxic metabolites. Computational tools can predict the most likely sites on a molecule where metabolic enzymes, such as cytochrome P450s, will act. nih.gov For complex molecules like this compound, identifying potential metabolic "hotspots" early in the design phase allows for chemical modifications to improve metabolic stability. This predictive capability is a key component of modern drug design, helping to engineer molecules with more desirable pharmacokinetic profiles. researchgate.net

Virtual Screening for Identification of Novel Scaffolds

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the discovery of novel chemical scaffolds. frontiersin.org

The quinazoline scaffold has been successfully used in virtual screening campaigns. In one notable example, a collaborative virtual screening effort identified a 2-aryl-4-aminoquinazoline series as a promising starting point for developing treatments against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org This demonstrates how computational screening can effectively "hop" from one chemical scaffold to another, uncovering new therapeutic opportunities for known privileged structures like the quinazoline ring. acs.org The quinazoline framework is recognized as a promising privileged scaffold in medicinal chemistry, forming the basis for numerous synthetic compounds with a wide range of biological activities. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 2 Morpholin 4 Ylmethyl Quinazolin 4 Amine

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. researchgate.netresearchgate.net As a member of this important class of heterocyclic compounds, 2-(Morpholin-4-ylmethyl)quinazolin-4-amine stands as a molecule of significant interest for future research and development. researchgate.net The exploration of its potential can be systematically advanced through several preclinical research avenues, from modifying its core structure to exploring novel therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 2-(Morpholin-4-ylmethyl)quinazolin-4-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves four steps:

Substitution : Morpholine reacts with urea or carboxamido precursors under inert conditions to form morpholine-4-carboxamide intermediates .

Cyclization : Morpholine-4-carboxamide reacts with anthranilic acid derivatives in acidic conditions to yield 2-(morpholin-4-yl)quinazolin-4(3H)-ones .

Chlorination : The ketonic group at position 4 of the quinazolinone is replaced with chlorine using phosphorus oxychloride (POCl₃) .

Amination : The chloro intermediate undergoes nucleophilic substitution with substituted anilines (e.g., 4-chloroaniline) in ethanol or toluene under reflux to produce the final derivatives .

Q. Characterization Techniques :

- IR Spectroscopy : Confirms functional groups (e.g., C=N at 1580–1708 cm⁻¹, N-H deformation at 1563–1612 cm⁻¹) .

- NMR : Aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 1.8–3.5 ppm), and substituent-specific signals (e.g., OCH₃ at δ 3.7–3.9 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 308.7 for 5a) and fragmentation patterns .

Q. Example Synthesis Data :

| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5a | 78 | 188–190 | C=N (1580), N-H (1612) | 308.7 |

| 5b | 72 | 220–222 | C-Cl (700–550) | 342.8 |

| 5e | 64 | 232–234 | OCH₃ (1147–1080) | 338.4 |

| Data sourced from synthesis protocols in . |

Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

Methodological Answer : A multi-technique approach ensures structural validation:

- IR Spectroscopy : Identifies C=N (1580–1708 cm⁻¹), C-Cl (700–550 cm⁻¹), and morpholine ring vibrations (1370–1080 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic protons (quinazoline and aniline rings), morpholine methylene protons (δ 2.0–3.5 ppm), and substituent groups (e.g., OCH₃ at δ 3.7–3.9 ppm) .

- Mass Spectrometry : Detects molecular ion peaks and fragmentation pathways (e.g., M-1/M-2 peaks due to hydrogen loss from the heterocyclic ring) .

- Elemental Analysis : Validates C, H, N composition (±0.3% deviation) .

Q. Common Pitfalls :

- Overlapping NMR signals (e.g., aromatic protons in para-substituted anilines) require 2D NMR (COSY, HSQC) for resolution.

- IR absorption from solvents (e.g., KBr pellet moisture) must be excluded during interpretation .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound derivatives for COX-II selectivity?

Methodological Answer : 3D-QSAR correlates molecular fields (steric, electrostatic) with bioactivity. Key steps:

Data Set Preparation : Use derivatives (e.g., 5a–u) with known IC₅₀ values for COX-II inhibition .

Molecular Alignment : Align structures based on the quinazoline core and morpholine substituents .

Field Analysis : Identify regions where steric bulk (e.g., para-Cl/Br) enhances activity and polar groups (e.g., -OH) reduce selectivity .

Validation : Cross-validate models using leave-one-out (LOO) or external test sets .

Q. Example QSAR Findings :

Q. What strategies resolve contradictions in biological activity data across substituted derivatives?

Methodological Answer : Contradictions (e.g., high in vitro activity but low in vivo efficacy) require:

Dose-Response Analysis : Confirm activity trends across multiple concentrations .

Metabolic Stability Assays : Test cytochrome P450-mediated degradation using liver microsomes .

Solubility/Permeability Screening : Use Caco-2 cells or PAMPA to assess bioavailability limitations .

Target Engagement Studies : Validate binding to COX-II via SPR or fluorescence polarization .

Case Study :

Derivative 5d (4-{[2-(morpholin-4-yl)quinazolin-4-yl]amino}phenol) showed poor in vivo anti-inflammatory activity despite strong in vitro COX-II inhibition. Investigation revealed rapid glucuronidation of the phenolic -OH group, reducing bioavailability .

Q. How to design experiments to assess selectivity between COX-I and COX-II isoforms?

Methodological Answer :

In Vitro Assays :

- Use purified COX-I/COX-II enzymes and measure inhibition via colorimetric detection of prostaglandin metabolites .

- Calculate selectivity index (IC₅₀ COX-I / IC₅₀ COX-II) .

In Vivo Models :

- Rat Paw Edema : Compare inhibition of carrageenan-induced (COX-II-mediated) vs. arachidonic acid-induced (COX-I-mediated) inflammation .

Toxicity Profiling :

Key Findings :

Derivatives with electron-withdrawing groups (e.g., 5b: 4-Cl) showed 10–15× higher COX-II selectivity than unsubstituted analogs .

Q. What computational methods predict binding interactions with kinase targets?

Methodological Answer :

Molecular Docking :

- Use AutoDock Vina or Glide to dock derivatives into kinase ATP-binding pockets (e.g., CDC2-like kinases) .

Molecular Dynamics (MD) :

- Simulate binding stability (20–50 ns trajectories) and calculate binding free energy (MM-PBSA/GBSA) .

Pharmacophore Modeling :

- Identify essential features (e.g., hydrogen bond donors at morpholine N, aromatic π-stacking with quinazoline) .

Case Study :

Docking of this compound into the EGFR kinase domain revealed key hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Q. Data Contradiction Analysis Table :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.